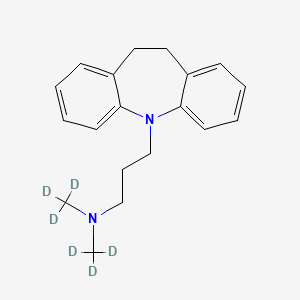
Imipramina-d6
Descripción general
Descripción
Imipramine-d6 is a deuterated form of imipramine, a tricyclic antidepressant primarily used in the treatment of depression and enuresis (bedwetting) in children. The deuterated version, Imipramine-d6, is often used in scientific research to study the pharmacokinetics and metabolism of imipramine due to its stable isotope labeling, which allows for more precise tracking in biological systems .
Aplicaciones Científicas De Investigación
Imipramine-d6 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of imipramine in biological systems.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of imipramine.
Drug Interaction Studies: Used to investigate interactions between imipramine and other drugs.
Clinical Research: Employed in clinical trials to monitor drug levels and ensure accurate dosing
Mecanismo De Acción
Target of Action
Imipramine, a tricyclic antidepressant (TCA), primarily targets the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . It binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons . This inhibition of reuptake increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .
Mode of Action
Imipramine works by inhibiting the reuptake of certain neurotransmitters in the brain, including norepinephrine and serotonin . It binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .
Biochemical Pathways
Imipramine has been shown to affect the Hippo pathway , a signaling pathway that controls organ size through the regulation of cell proliferation and apoptosis . Specifically, imipramine impedes glioma progression by inhibiting Yes-associated protein (YAP), a recognized oncogene in glioma, independent of the Hippo pathway . In addition to inhibiting YAP transcription, imipramine also promotes the subcellular translocation of YAP from the nucleus into the cytoplasm .
Pharmacokinetics
Imipramine undergoes N-demethylation to form the active metabolite desipramine, and both imipramine and desipramine are converted to hydroxylated metabolites by the polymorphic enzyme CYP2D6 . The pharmacokinetics of imipramine can be influenced by factors such as age, the presence of certain other medications, and genetic variations in the CYP2D6 enzyme .
Result of Action
The inhibition of norepinephrine and serotonin reuptake by imipramine results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can lead to a positive effect on mood in depressed individuals . Additionally, imipramine has been shown to impede glioma progression by inhibiting the oncogene YAP .
Action Environment
The action of imipramine can be influenced by various environmental factors. For example, the presence of certain other medications can affect the metabolism of imipramine, potentially altering its efficacy . Additionally, genetic variations in the CYP2D6 enzyme can influence the metabolism of imipramine, potentially leading to differences in its efficacy among individuals .
Análisis Bioquímico
Biochemical Properties
Imipramine-d6 interacts with various enzymes and proteins in the body. It is converted to its active metabolite, desipramine, through the process of N-demethylation . This interaction involves the polymorphic enzyme CYP2D6 .
Cellular Effects
Imipramine-d6 has significant effects on various types of cells and cellular processes. It influences cell function by affecting endogenous metabolite concentrations
Molecular Mechanism
At the molecular level, Imipramine-d6 exerts its effects through binding interactions with biomolecules and changes in gene expression. The mechanism of action involves enzyme inhibition or activation, specifically the polymorphic enzyme CYP2D6 .
Dosage Effects in Animal Models
The effects of Imipramine-d6 vary with different dosages in animal models. Studies have shown changes in the distribution of phosphorylcholine in the brains of mice treated with Imipramine
Metabolic Pathways
Imipramine-d6 is involved in several metabolic pathways. It interacts with enzymes such as CYP2D6 . The effects on metabolic flux or metabolite levels are still being studied.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Imipramine-d6 involves the incorporation of deuterium atoms into the imipramine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of Imipramine-d6 typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Exchange: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: Imipramine-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Imipramine can be oxidized to form imipramine N-oxide.
N-Demethylation: This reaction converts imipramine to desipramine, an active metabolite.
Hydroxylation: Both imipramine and desipramine can be hydroxylated by enzymes such as cytochrome P450.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.
N-Demethylation: Catalyzed by enzymes like cytochrome P450.
Hydroxylation: Also catalyzed by cytochrome P450 enzymes under physiological conditions.
Major Products:
Imipramine N-oxide: Formed through oxidation.
Desipramine: Formed through N-demethylation.
Hydroxylated Metabolites: Formed through hydroxylation.
Comparación Con Compuestos Similares
Amitriptyline: Another tricyclic antidepressant with similar mechanisms of action.
Nortriptyline: A secondary amine tricyclic antidepressant, less potent in serotonin reuptake inhibition compared to imipramine.
Desipramine: The N-demethylated metabolite of imipramine, also used as an antidepressant
Uniqueness: Imipramine-d6’s uniqueness lies in its deuterium labeling, which provides advantages in research applications by allowing for more precise tracking and analysis compared to its non-deuterated counterparts. This makes it particularly valuable in pharmacokinetic and metabolic studies.
Propiedades
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGWQEUPMDMJNV-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662038 | |
| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65100-45-0 | |
| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65100-45-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the purpose of synthesizing Imipramine-d6?
A1: Imipramine-d6, along with Desipramine-d3 and Imipramine-d3, were synthesized to be used as internal standards in mass spectrometric determinations []. These deuterated forms of the tricyclic antidepressants allow for more accurate and precise quantification of the non-deuterated counterparts in biological samples.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



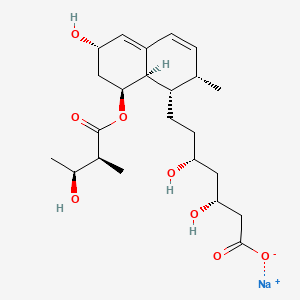
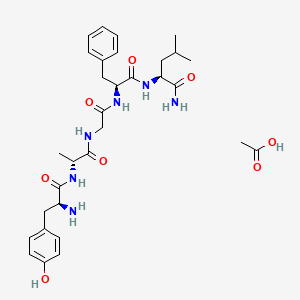
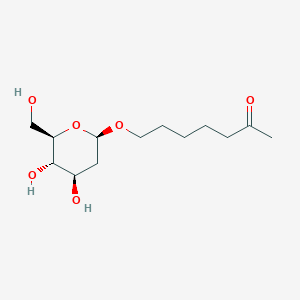


![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)

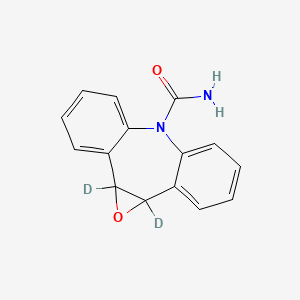


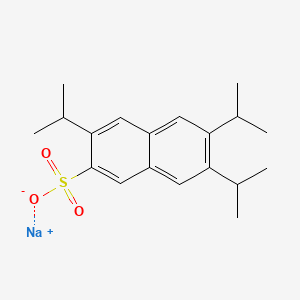
![N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B563441.png)

